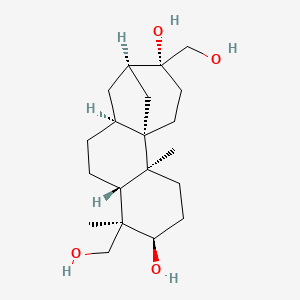
Tenuazonic acid
Descripción general
Descripción
El ácido tenuazónico es una micotoxina producida por diversas especies del género Alternaria, incluyendo Alternaria alternata. Es un ácido tetramérico conocido por sus potentes efectos inhibitorios sobre la síntesis de proteínas eucariotas. Este compuesto es ubicuo en los entornos biológicos y posee propiedades tanto fitotóxicas como citotóxicas. El ácido tenuazónico ha sido identificado como una de las micotoxinas más tóxicas producidas por las especies de Alternaria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido tenuazónico generalmente involucra la ciclización de aminoácidos o sus derivados. Un método común incluye la condensación de L-leucina con ácido acetoacético, seguida de la ciclización para formar la estructura del ácido tetramico. Las condiciones de reacción a menudo requieren catalizadores ácidos o básicos para facilitar el proceso de ciclización.
Métodos de Producción Industrial: La producción industrial del ácido tenuazónico generalmente se logra mediante procesos de fermentación utilizando especies de Alternaria. Los hongos se cultivan en condiciones controladas para maximizar el rendimiento del ácido tenuazónico. El proceso de extracción implica el uso de solventes orgánicos como el acetato de etilo, seguido de la purificación mediante técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido tenuazónico experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: El ácido tenuazónico se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.
Reducción: La reducción del ácido tenuazónico se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o alcoholes, lo que lleva a la formación de derivados del ácido tenuazónico.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen formas oxidadas o reducidas del ácido tenuazónico, así como diversos derivados sustituidos que conservan la estructura central del ácido tetramico .
Aplicaciones Científicas De Investigación
El ácido tenuazónico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de los ácidos tetramicos y sus derivados.
Biología: El ácido tenuazónico se estudia por sus efectos inhibitorios sobre la síntesis de proteínas en células eucariotas, lo que lo convierte en una herramienta valiosa en la investigación de biología molecular.
Medicina: La investigación ha demostrado que el ácido tenuazónico tiene potencial como agente antitubercular y como fármaco multidiana para el tratamiento de la enfermedad de Alzheimer debido a sus propiedades anticolinesterásicas y antioxidantes
Industria: El ácido tenuazónico se explora como un bioherbicida debido a su capacidad para inhibir la fotosíntesis en las plantas, específicamente dirigiéndose al fotosistema II
Mecanismo De Acción
El ácido tenuazónico ejerce sus efectos principalmente inhibiendo la síntesis de proteínas en las células eucariotas. Impide la liberación de proteínas recién sintetizadas del ribosoma, deteniendo así la producción de proteínas. Esta inhibición se logra mediante la unión del ácido tenuazónico a las subunidades ribosómicas, interrumpiendo la función normal del ribosoma. Además, el ácido tenuazónico inhibe el fotosistema II en las plantas al bloquear el flujo de electrones, lo que lleva a una disminución de la fotosíntesis .
Comparación Con Compuestos Similares
El ácido tenuazónico a menudo se compara con otras micotoxinas producidas por especies de Alternaria, como alternariol, altenueno y tentoxina. Si bien todos estos compuestos exhiben propiedades tóxicas, el ácido tenuazónico se considera el más tóxico entre ellos debido a sus potentes efectos inhibitorios sobre la síntesis de proteínas y la fotosíntesis.
Compuestos Similares:
Alternariol: Otra micotoxina producida por especies de Alternaria, conocida por sus propiedades genotóxicas y mutagénicas.
Altenueno: Una micotoxina con efectos fitotóxicos similares pero menos potentes que el ácido tenuazónico.
Tentoxina: Una micotoxina que inhibe el desarrollo de cloroplastos en las plantas, utilizada como herbicida
La combinación única del ácido tenuazónico de alta toxicidad y efectos inhibitorios tanto en la síntesis de proteínas como en la fotosíntesis lo distingue de otros compuestos similares, lo que lo convierte en un compuesto de gran interés en diversos campos de investigación.
Propiedades
IUPAC Name |
4-acetyl-2-butan-2-yl-3-hydroxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIZFXOZIQNICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926233 | |
| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tenuazonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128892-49-9, 610-88-8 | |
| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tenuazonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 75.5 °C | |
| Record name | Tenuazonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4S,5R,6S)-3-hydroxy-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B7765624.png)




![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7765655.png)

![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-6-oxohexa-2,4-dienoate](/img/structure/B7765668.png)

